

Structural Characterization of Gem-Disubstituted Azetidine Salts: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3-Hydroxyazetidine-3-carbonitrile hydrochloride
CAS No.:	1785077-92-0
Cat. No.:	B2656348

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: 3,3-Disubstituted Azetidine Salts (with a focus on 3,3-Difluoroazetidine HCl)

Executive Summary: The Structural Advantage

In modern drug discovery, the gem-disubstituted azetidine salt (specifically the 3,3-difluoro analog) has emerged as a superior bioisostere for gem-dimethyl groups and carbonyls. Unlike their unsubstituted or monosubstituted counterparts, these salts offer a unique combination of metabolic stability, lowered basicity, and defined conformational preferences.

However, characterizing these salts is non-trivial due to the rapid "butterfly" ring puckering motion. This guide compares the structural performance of gem-disubstituted azetidine salts against standard alternatives and provides a validated protocol for their definitive characterization using X-ray crystallography and Variable Temperature (VT) NMR.

Comparative Analysis: Gem-Disubstituted vs. Alternatives

The following analysis contrasts the 3,3-Difluoroazetidine HCl (The Product) against Unsubstituted Azetidine HCl and 3-Monosubstituted variants.

Performance Matrix: Structural & Physicochemical Properties[1][2][3]

Feature	3,3-Difluoroazetididine HCl (Target)	3-Fluoroazetididine HCl (Alternative A)	Azetidine HCl (Alternative B)	Impact on Drug Design
Ring Conformation	Puckered (~10–15°)	Highly Puckered	Planar/Fluxional	3,3-substitution restricts conformation, improving ligand-target binding entropy.
Basicity (pKa)	~7.0 – 7.5	~8.5 – 9.0	~11.0	Lower pKa improves oral bioavailability and reduces hERG liability.
Lipophilicity	High	Moderate	Low	Fluorine desolvation penalty is lower; better membrane permeability.
Metabolic Stability	High	Moderate	Low	Blocks C3-oxidation (a common metabolic soft spot).
Crystallinity	Excellent	Good	Poor (Hygroscopic)	Gem-disubstitution facilitates stable salt formation for X-ray analysis.

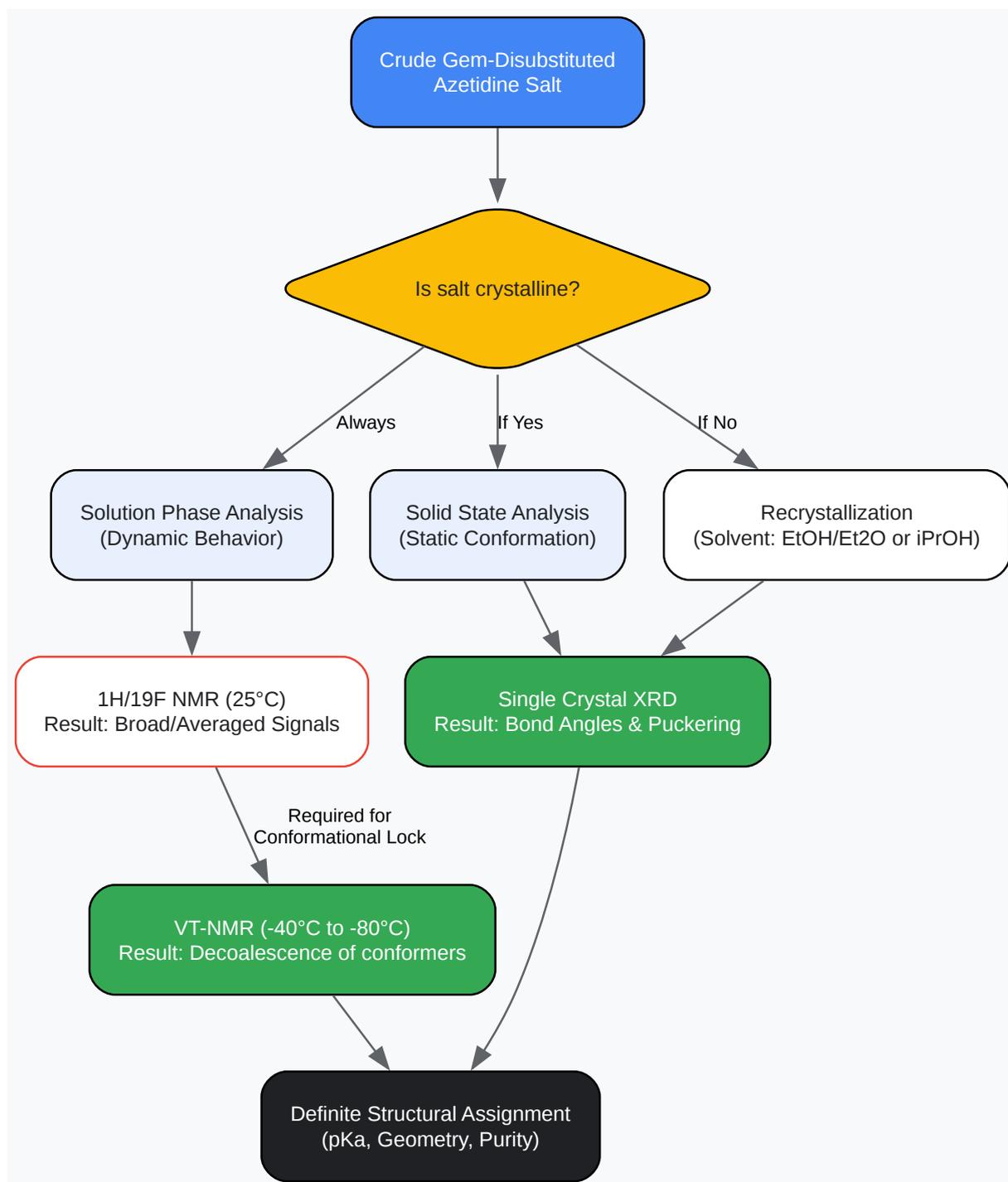
Key Insight: The "Fluorine Effect" on Structure

While unsubstituted azetidine exists in a shallow potential energy well allowing rapid flipping between planar and puckered forms, gem-disubstitution (especially with fluorine) deepens this well. The gauche effect between the ring nitrogen and the fluorine substituents forces the ring into a specific puckered conformation. This structural rigidity is a critical quality attribute that must be confirmed during characterization.

Structural Characterization Workflow

Standard room-temperature NMR is often insufficient for these salts due to rapid ring inversion averaging signals. The following workflow integrates VT-NMR and Single Crystal X-ray Diffraction (SC-XRD) to resolve the structure definitively.

Diagram 1: Integrated Characterization Logic



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Caption: Workflow for resolving dynamic conformational isomerism in azetidine salts. Note the necessity of VT-NMR for solution-phase resolution.

Experimental Protocols

Protocol A: Synthesis & Salt Formation (3,3-Difluoroazetidinium HCl)

Causality: Direct salt formation from the crude free base is often oily. We utilize a non-aqueous precipitative method to ensure high crystallinity for characterization.

Reagents:

- Crude 3,3-difluoroazetidinium (free base).
- HCl in 1,4-dioxane (4.0 M).
- Diethyl ether (Et₂O) and Absolute Ethanol (EtOH).

Step-by-Step:

- **Dissolution:** Dissolve 1.0 eq of crude amine in minimal absolute EtOH (0.5 M concentration).
Why: Ethanol solubilizes the polar amine but allows the salt to precipitate when ether is added.
- **Acidification:** Cool to 0°C. Dropwise add 1.1 eq of HCl/dioxane. Stir for 30 min.
- **Precipitation:** Slowly add Et₂O (3x volume of EtOH) with vigorous stirring. A white precipitate should form.
- **Ripening:** Allow the slurry to stir at 0°C for 1 hour. Why: Ostwald ripening improves crystal size.
- **Isolation:** Filter under N₂ atmosphere (hygroscopic!). Wash with cold Et₂O.
- **Drying:** Vacuum dry at 40°C for 4 hours.

Protocol B: Variable Temperature (VT) NMR Characterization

Causality: At room temperature, the gem-fluorines may appear equivalent due to rapid ring flipping. Cooling slows this exchange, revealing the distinct axial and equatorial environments.

Parameters:

- Instrument: 500 MHz NMR (min).
- Solvent: CD₂Cl₂ or Acetone-d₆ (low freezing points).
- Temperature Range: 298 K down to 193 K (-80°C).

Procedure:

- Prepare a sample of the salt in CD₂Cl₂.
- Acquire standard ¹H and ¹⁹F spectra at 298 K. Note the linewidths (often broad).
- Cool in 10 K increments.
- Endpoint: At ~213 K, the ¹⁹F signal should split into an AB quartet (or two distinct multiplets) representing the non-equivalent fluorines in the "locked" puckered ring.
- Calculation: Use the coalescence temperature () to calculate the energy barrier to inversion () using the Eyring equation. For 3,3-difluoroazetidine, this is typically higher than unsubstituted azetidine, confirming structural rigidity.

Data Interpretation & Validation

X-Ray Crystallography Metrics

When analyzing the CIF file from your salt, focus on the Ring Puckering Angle ().

- Definition: The angle between the C2-N-C4 plane and the C2-C3-C4 plane.
- Target Value: For 3,3-disubstituted salts,

is typically 10°–25°.

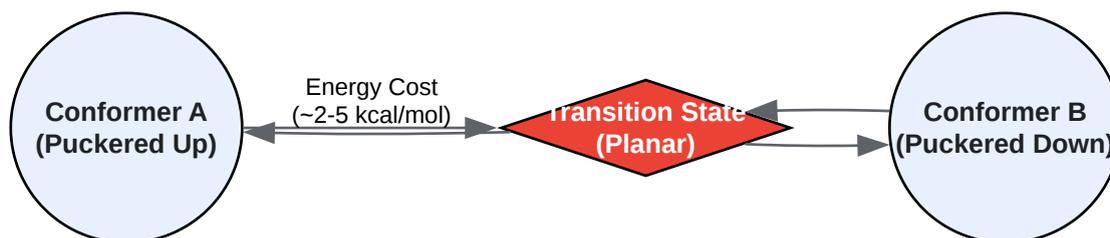
- Validation: If

, check for disorder. True planarity is rare in these salts and often indicates a crystal packing artifact or rapid dynamic disorder not resolved by the thermal model.

19F NMR Signature

- Unsubstituted/Rapid Flux: Single sharp peak or broad hump.
- Gem-Disubstituted (Locked): Two distinct signals (axial F vs. equatorial F) with large geminal coupling ().

Diagram 2: Ring Puckering Dynamics



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Caption: The "Butterfly" motion. Gem-disubstitution increases the energy cost of the planar transition state, favoring the puckered conformers (A/B).

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